molecular formula C11H7F6NO2 B1301062 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile CAS No. 93624-57-8

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

Cat. No. B1301062
CAS RN: 93624-57-8
M. Wt: 299.17 g/mol
InChI Key: YVHZUTZJZUYWBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzonitrile derivatives has been explored in the literature. For instance, a compound with a similar structure to 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile, namely 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, was synthesized and characterized using techniques such as elemental analysis, IR, UV–vis spectroscopy, and X-ray single-crystal determination . Another related compound, 2,6-bis(3-carboxyphenoxy)benzonitrile, was prepared through a condensation reaction of 2,6-difluorobenzonitrile with m-hydroxybenzoic acid sodium salt, followed by a reaction with sulfur oxychloride to yield 2,6-bis(3-formylphenoxy)benzonitrile . Similarly, 2,6-Bis(4-carboxyphenoxy) benzonitrile was synthesized through a condensation reaction followed by a reaction with sulfuryl dichloride .

Molecular Structure Analysis

The molecular geometry of the synthesized compounds has been studied using various computational methods. For example, the molecular geometry of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was analyzed using Hartree-Fock (HF) and density functional theory (DFT) with the 6-31G(d) basis set, and compared with X-ray determination . The molecular structures of other fluorinated compounds, such as 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives, were investigated by X-ray crystallography, revealing large bond angles around phosphorus atoms .

Chemical Reactions Analysis

The reactivity of these benzonitrile derivatives has been explored in various chemical reactions. The compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile underwent a click reaction with sugar azide to form a triazole ring, demonstrating the potential for novel synthetic pathways and applications . Additionally, the color change of (E)-2,3-Bis(2,3,4,5,6-pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile upon the addition of amines was studied, with ion-pair formations being responsible for the coloration .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives were investigated through electrochemical measurements . Novel polyimides derived from a pyridine-containing aromatic dianhydride monomer showed good solubility, thermal stability, and mechanical properties, with low dielectric constants, indicating their potential for use in high-performance materials .

Scientific Research Applications

Antiarrhythmic Compounds

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile derivatives have been synthesized and evaluated for their antiarrhythmic activity. Notably, benzamides with 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain were prepared and tested, revealing that tertiary and secondary benzamides derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide are active in this context. The antiarrhythmic activity was found to be influenced by factors such as the basicity of the amine nitrogen and the link between the heterocycle and amide nitrogen (Banitt, Bronn, Coyne, & Schmid, 1977; Banitt, Coyne, Schmid, & Mendel, 1975).

Advanced Polymer Materials

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile has been used as a precursor in the synthesis of novel soluble aromatic polyesters with pendant cyano groups. These polymers were synthesized through polycondensation and displayed good thermal stability and solubility in common solvents, showcasing their potential for various applications in material science (Yu, Cai, & Wang, 2009; Yi-xiang, 2006; Zhang, 2008).

Photocatalytic Reactions

The compound has been involved in photocatalytic reactions, such as the addition of 2,2,2-trifluoroethanol to benzonitrile under specific conditions, producing various stereoisomers with potential application in synthesizing complex organic molecules (Foster, Pincock, Pincock, & Thompson, 1998).

Synthetic Methodologies

It has been used in developing novel methodologies for synthesizing complex organic compounds, such as the controlled conversion of phenylacetic acids to benzonitriles or phenylacetonitriles, showcasing its utility in fine chemical synthesis (Kangani, Day, & Kelley, 2008).

Safety And Hazards

The safety data sheet suggests that this chemical may cause serious eye irritation and respiratory irritation . It is advised to avoid breathing fumes, mist, spray, vapors, and to use only outdoors or in a well-ventilated area. Wearing protective gloves, clothing, eye protection, and face protection is recommended .

properties

IUPAC Name

2,6-bis(2,2,2-trifluoroethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6NO2/c12-10(13,14)5-19-8-2-1-3-9(7(8)4-18)20-6-11(15,16)17/h1-3H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHZUTZJZUYWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)(F)F)C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371113
Record name 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile

CAS RN

93624-57-8
Record name 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93624-57-8
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